molecular formula C7H11N3O B075191 4-methoxy-N,N-dimethylpyrimidin-2-amine CAS No. 1197-11-1

4-methoxy-N,N-dimethylpyrimidin-2-amine

Cat. No.: B075191
CAS No.: 1197-11-1
M. Wt: 153.18 g/mol
InChI Key: FKMDHVOHDANIDG-UHFFFAOYSA-N
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Description

4-methoxy-N,N-dimethylpyrimidin-2-amine is a chemical compound with the molecular formula C7H11N3O and a molecular weight of 153.18 g/mol . It is also known by its IUPAC name, N-(4-methoxy-2-pyrimidinyl)-N,N-dimethylamine . This compound is characterized by a pyrimidine ring substituted with a methoxy group at the 4-position and two methyl groups at the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N,N-dimethylpyrimidin-2-amine typically involves the reaction of 4-methoxypyrimidine with dimethylamine under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the 4-methoxypyrimidine, followed by the addition of dimethylamine . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve similar reaction conditions as the laboratory methods, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N,N-dimethylpyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-methoxy-N,N-dimethylpyrimidin-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential pharmacological properties and as a lead compound in drug discovery.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-methoxy-N,N-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methoxy-N,N-dimethylpyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group at the 4-position and dimethylamine substitution make it a versatile intermediate in organic synthesis and a valuable compound in various research fields .

Biological Activity

4-Methoxy-N,N-dimethylpyrimidin-2-amine is a pyrimidine derivative notable for its unique substitution pattern, which imparts distinct chemical and biological properties. This compound has garnered attention for its potential applications in medicinal chemistry, particularly as an inhibitor in various biological pathways.

The molecular formula for this compound is C7H10N4O, with a molecular weight of approximately 166.18 g/mol. The presence of a methoxy group at the 4-position and dimethylamino groups enhances its reactivity and interaction with biological targets.

The biological activity of this compound primarily stems from its ability to act as a ligand, binding to specific enzymes or receptors. This interaction modulates their activity, influencing various cellular processes. The exact pathways and targets depend on the specific biological system being studied.

Anticancer Activity

Recent studies have explored the anticancer properties of this compound. It has shown promising results against several cancer cell lines through mechanisms involving inhibition of key signaling pathways.

  • Cell Viability Assays : In vitro assays demonstrated significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). For instance, the compound exhibited an IC50 value of approximately 2.4 µg/mL against PC-3 (prostate cancer) cells, indicating potent antiproliferative effects compared to standard chemotherapeutics like Vinblastine and Colchicine .
Cell LineIC50 (µg/mL)Reference Compound IC50 (µg/mL)
MCF-73.0 ± 0.1Vinblastine: 2.3 ± 0.1
HCT-1163.5 ± 0.1Colchicine: 9.6 ± 0.1
PC-32.4 ± 0.1Vinblastine: 3.78 ± 0.01
A5493.2 ± 0.1Colchicine: 21.3 ± 0.03

Kinase Inhibition

The compound has been evaluated for its inhibitory effects on key kinases involved in tumor progression:

  • EGFR and VEGFR-2 Inhibition : It demonstrated comparable inhibition against both EGFR and VEGFR-2 kinases, with IC50 values of approximately 0.216 µM and 0.259 µM, respectively, which are competitive with Sorafenib, a well-known kinase inhibitor .
KinaseIC50 (µM)Reference Compound IC50 (µM)
EGFR0.216 ± 1.1Sorafenib: 0.230 ± 1.8
VEGFR-20.259 ± 1.5Sorafenib: 0.307 ± 1.2

In Silico Studies

In silico molecular docking studies have been performed to predict the binding affinity and interaction modes of the compound with target proteins such as EHMT2, revealing significant potential for drug development . The docking scores ranged from -7.5 to -10.7 kcal/mol, indicating strong binding interactions mediated by hydrogen bonds and hydrophobic contacts.

Case Studies

A notable case study involved the virtual screening of compounds similar to this compound for their potential as EHMT2 inhibitors in managing β-thalassemia disease . The study highlighted two promising candidates with superior docking scores and stability during molecular dynamics simulations.

Properties

IUPAC Name

4-methoxy-N,N-dimethylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c1-10(2)7-8-5-4-6(9-7)11-3/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKMDHVOHDANIDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=CC(=N1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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